molecular formula C15H13N5O B12526834 N-benzyl-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-82-3

N-benzyl-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12526834
CAS No.: 651769-82-3
M. Wt: 279.30 g/mol
InChI Key: IUJWCGMPDRYTAE-UHFFFAOYSA-N
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Description

N-benzyl-4-(2H-tetrazol-5-yl)benzamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research, integrating a benzamide core with a tetrazole heterocycle. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, a property that profoundly enhances the molecule's research utility . This substitution mimics the geometry and acidity of a carboxylate but offers superior metabolic stability and increased lipophilicity, which can improve cell membrane permeability in experimental models . This makes the compound a valuable scaffold for the design and development of novel molecular probes and potential therapeutic agents. Researchers are exploring compounds featuring the tetrazole-benzamide structure in various fields. A key application is in cardiovascular research, where similar tetrazole-containing molecules, such as valsartan, are recognized as potent angiotensin-II receptor antagonists used in studying hypertension pathways . Furthermore, tetrazole derivatives demonstrate a broad spectrum of investigated biological activities, including antimicrobial, antifungal, and antitumor effects in preclinical studies . The benzamide moiety also provides a versatile site for further chemical modification, enabling structure-activity relationship (SAR) studies and the optimization of physicochemical properties for specific research objectives. The product is provided for laboratory research purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651769-82-3

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

N-benzyl-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C15H13N5O/c21-15(16-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-17-19-20-18-14/h1-9H,10H2,(H,16,21)(H,17,18,19,20)

InChI Key

IUJWCGMPDRYTAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 2h Tetrazol 5 Yl Benzamide

Retrosynthetic Analysis and Strategic Precursors for N-benzyl-4-(2H-tetrazol-5-yl)benzamide Construction

A retrosynthetic analysis of this compound identifies two primary strategic disconnections for its synthesis. The most straightforward approach involves disconnecting the amide bond, a common and reliable transformation in organic synthesis. This leads to two key precursors: 4-(2H-tetrazol-5-yl)benzoic acid and benzylamine . evitachem.com This strategy isolates the formation of the amide linkage as the final key step.

Conventional Synthetic Routes to this compound

Traditional methods for synthesizing this compound rely on well-established, high-yielding reactions that construct the molecule step-by-step.

Amide Bond Formation Strategies (e.g., Coupling Reactions)

The most direct synthesis of the target compound involves the formation of an amide bond between the carboxylic acid group of 4-(2H-tetrazol-5-yl)benzoic acid and the amine group of benzylamine. evitachem.com This transformation is typically facilitated by coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. evitachem.com Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to serve as a catalyst and improve reaction rates. evitachem.comacs.org The reaction is generally performed in an organic solvent like dichloromethane (B109758) at room temperature. evitachem.com

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling Agent Additive/Catalyst Typical Solvent Key Feature
DCC DMAP Dichloromethane (DCM) Forms a urea (B33335) byproduct that precipitates from the reaction mixture. evitachem.com
EDC DMAP Dichloromethane (DCM) Water-soluble urea byproduct, simplifying workup. acs.org

Tetrazole Ring Cycloaddition Approaches (e.g., [3+2] Cycloaddition from Nitriles)

The formation of the 5-substituted tetrazole ring is a cornerstone of synthesizing this class of compounds. The most proficient route is the [3+2] cycloaddition of an azide (B81097), such as sodium azide, with an organonitrile. nih.govnih.gov In the context of this compound, this would involve reacting a pre-formed N-benzyl-4-cyanobenzamide with an azide source.

This reaction often requires a catalyst to proceed efficiently under mild conditions. scielo.br Various metal-based catalysts have been employed, including copper salts like CuSO₄·5H₂O and cobalt(II) complexes. nih.govscielo.br The mechanism generally involves the coordination of the metal to the nitrile, making it more susceptible to nucleophilic attack by the azide ion. nih.gov The choice of catalyst and reaction conditions, such as the solvent (e.g., DMSO, DMF), can significantly influence the reaction yield and time. acs.orgscielo.br

Table 2: Catalysts for [3+2] Cycloaddition of Nitriles and Azides

Catalyst Azide Source Solvent Benefit
Cobalt(II) complex Sodium Azide Methanol Homogeneous catalysis under mild conditions. nih.gov
CuSO₄·5H₂O Sodium Azide DMSO Readily available and environmentally friendly catalyst. scielo.br

Benzyl (B1604629) Moiety Introduction Techniques (e.g., N-alkylation)

The benzyl group can be introduced via an N-alkylation reaction. This strategy is particularly relevant if the tetrazole ring is formed before the benzyl group is attached. The N-alkylation of a tetrazole ring, such as N-benzoyl 5-(aminomethyl)tetrazole, can be achieved using an alkylating agent like benzyl bromide. mdpi.com The reaction is typically carried out in an alkaline medium, using a base such as potassium carbonate (K₂CO₃) to deprotonate a nitrogen atom on the tetrazole ring, thereby activating it for nucleophilic substitution. mdpi.comresearchgate.net A common solvent for this procedure is anhydrous acetone. mdpi.com It is important to note that N-alkylation of a 5-substituted tetrazole can result in a mixture of regioisomers (alkylation at the N-1 vs. N-2 position), which may require separation by chromatography. mdpi.comresearchgate.net

Advancements in Green Chemistry Principles for this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed that are applicable to the synthesis of this compound. mdpi.com These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com Innovations include the use of recyclable catalysts, one-pot reactions that combine multiple steps, and alternative energy sources. mdpi.comresearchgate.net For instance, greener amide bond formations may utilize catalysts like boric acid, which produce only water as a byproduct, and tetrazole synthesis can be achieved using nanocatalysts in eco-friendly solvents like ethanol. walisongo.ac.idresearchgate.net

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in green synthesis is the development of catalyst-free and solvent-free (or solvent-minimal) reaction conditions.

Mechanochemical Synthesis: For the amide bond formation step, mechanochemistry offers a compelling alternative. This involves the grinding of solid reactants, often with a coupling agent like EDC·HCl, in a ball mill. rsc.org This technique can proceed with only a catalytic amount of liquid (liquid-assisted grinding, LAG) or in the complete absence of a bulk solvent, drastically reducing solvent waste and often leading to shorter reaction times and simplified product isolation. rsc.org

Ultrasound Irradiation: For the N-alkylation step to introduce the benzyl group, ultrasound irradiation has been shown to be an effective, catalyst-free method. This approach uses the energy from ultrasonic waves to promote the reaction between a nitrogen heterocycle and benzyl bromide at room temperature. researchgate.net The key advantages include mild reaction conditions, high yields, and the elimination of a catalyst, making the process cleaner and more efficient. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthetic Methods

Synthetic Step Conventional Method Green Alternative Key Advantage of Green Method
Amide Formation Coupling agents (DCC, EDC) in DCM solvent. evitachem.com Mechanochemical grinding with EDC·HCl (solvent-free/LAG). rsc.org Drastically reduced solvent waste, simple workup.

Utilization of Heterogeneous Catalysts and Nanomaterials

The formation of the tetrazole ring in this compound is a critical step that has been the subject of extensive research to improve efficiency and sustainability. Traditionally, the [3+2] cycloaddition of a nitrile with an azide source is employed. The use of heterogeneous catalysts and nanomaterials in this transformation offers significant advantages, including enhanced reaction rates, milder reaction conditions, and simplified catalyst recovery and reuse. nih.govrsc.org

A variety of nanomaterials have been demonstrated to be effective catalysts for tetrazole synthesis. These include magnetic nanoparticles, which allow for easy separation from the reaction mixture using an external magnet. nih.gov For instance, chitosan-supported magnetic ionic liquid nanoparticles (CSMIL) have been used as a recyclable biopolymer-supported catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles. rsc.org Other examples include boehmite-based nanocatalysts and various metal oxide nanoparticles such as ZnO and NiO. nih.govresearchgate.net These catalysts have been shown to promote the synthesis of tetrazoles in high yields and under environmentally benign conditions. nih.govresearchgate.net

MCM-41 type hexagonal mesoporous silica, such as OSU-6, has also been employed as a metal-free, heterogeneous catalyst for the synthesis of 5-aryl-1H-tetrazoles from the corresponding nitriles and sodium azide in good yields. mdpi.com The robust nature of such catalysts allows for their recycling without significant loss of activity. mdpi.com

The following table summarizes various heterogeneous catalysts and nanomaterials used in the synthesis of tetrazole derivatives, which are applicable to the synthesis of the tetrazole moiety in this compound.

Catalyst/NanomaterialStarting MaterialsSolventKey Advantages
Fe3O4@chitinNitriles, [bmim][N3]Solvent-freeExcellent yield, short reaction times, reusable catalyst
Fe3O4@tryptophan@NiNitriles, Sodium azideEthanolHigh yield, short reaction time, catalyst reusable
Fe3O4@SiO2-APTES-TFANitriles, Sodium azideEthanolHigh yield, short reaction time, catalyst reusable
Chitosan supported magnetic ionic liquid nanoparticles (CSMIL)Nitriles, Amines-High yields, low temperature, reusable catalyst
Nano CaOProtected nitriles, Sodium azideMethanol/WaterShort reaction time, inexpensive and reusable catalyst
Nickel(II) Oxide NanoparticlesCarbonyl compounds, Malononitrile, Sodium azide-Short reaction times, high yields, reusable catalyst
OSU-6 (MCM-41 type silica)Benzyl and aryl nitriles, Sodium azideDMFHigh yields, mild conditions, recyclable metal-free catalyst

Sustainable Reagent and Solvent Selection

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds, including this compound. This involves the selection of reagents and solvents that are less hazardous and have a lower environmental impact. rsc.orgresearchgate.net

For the amide bond formation step, traditional solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) are being replaced with greener alternatives. rsc.orgresearchgate.netucl.ac.uk Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC) have been identified as suitable replacements that can provide comparable reaction efficiencies. researchgate.net In some cases, solvent-free conditions using methoxysilanes as coupling agents have been developed for amide bond formation, offering a significant reduction in waste. nih.gov Enzymatic catalysis, for example using Candida antarctica lipase (B570770) B (CALB), in green solvents like CPME, presents a highly sustainable method for direct amide synthesis without the need for coupling agents. u-szeged.hu

In the context of tetrazole formation, water has been successfully employed as a green solvent for the reaction of nitriles with sodium azide, often in the presence of zinc salts as catalysts. organic-chemistry.org This approach is applicable to a wide range of nitriles. organic-chemistry.org The use of L-proline as a catalyst also enables an environmentally benign and cost-effective synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org

The following table highlights some sustainable reagents and solvents for the key synthetic steps of this compound.

Synthetic StepSustainable Reagent/SolventAdvantages
Amide Bond Formation2-Methyltetrahydrofuran (2-MeTHF)Greener alternative to DMF and DCM
Amide Bond FormationCyclopentyl methyl ether (CPME)Greener and safer solvent alternative
Amide Bond FormationCandida antarctica lipase B (CALB)Enzymatic, avoids coupling agents, mild conditions
Amide Bond FormationMethoxysilanesSolvent-free conditions
Tetrazole FormationWater with Zinc saltsGreen solvent, broad substrate scope
Tetrazole FormationL-prolineEnvironmentally benign, cost-effective catalyst

Derivatization Strategies for this compound Analogues

Derivatization of the parent molecule is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of a lead compound. For this compound, derivatization can be targeted at three main positions: the benzyl group, the benzamide (B126) core, and the tetrazole ring.

Modification of the Benzyl Group

The benzyl group of this compound can be modified to influence its binding affinity and pharmacokinetic properties. This can be achieved through substitution reactions on the aromatic ring of the benzyl group or by replacing the benzyl group with other alkyl or aryl moieties.

For instance, the introduction of substituents on the benzyl ring can modulate the electronic and steric properties of the molecule. In related benzamide structures, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring has been shown to significantly impact biological activity. researchgate.netnih.gov In a study on (5-benzylthiazol-2-yl)benzamides, the introduction of a fluorine atom at the para-position of the benzyl group in a tetrazole-containing analogue, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, resulted in a compound with potent anti-leukemic activity. nih.gov

The following table provides examples of potential modifications to the benzyl group based on derivatization of analogous compounds.

Modification StrategyExample of Derivative (Analogous Compound)Potential ImpactReference
Substitution on Benzyl RingN-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamideEnhanced anticancer activity nih.gov
Replacement of Benzyl GroupN-substituted piperidine-4-(benzylidene-4-carboxylic acids)Varied inhibitory potency on steroid-5alpha-reductase nih.gov

Substitution Patterns on the Benzamide Core

The benzamide core offers multiple positions for substitution, which can significantly alter the molecule's conformation and interaction with biological targets. Modifications can be made on either the benzoyl ring or the amide nitrogen.

In studies of related N-substituted benzamide derivatives, the introduction of various substituents on the benzoyl ring has been explored to improve anti-proliferative activities. researchgate.netnih.gov For example, the position of substituents on the phenyl ring has been shown to be critical for activity. nih.gov In a series of N-substituted benzamide derivatives designed based on Entinostat, it was found that a 2-substituent on the phenyl ring of the R group was important for anti-proliferative activity, while chlorine or nitro groups on the same ring decreased activity. nih.gov

The following table illustrates potential substitution patterns on the benzamide core based on related compound series.

Modification StrategyExample of Derivative (Analogous Compound)Potential ImpactReference
Substitution on Benzoyl Ring2-hydroxy-N-(1H-tetrazol-5-yl)benzamidesAntiallergic activity rsc.org
Substitution on Benzoyl RingN-substituted benzamide derivatives with various R groupsVaried anti-proliferative activity nih.gov
Substitution on Amide NitrogenN-substituted piperidinesVaried biological activities researchgate.net

Tetrazole Ring Modifications and Bioisosteric Replacements

The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often used to improve metabolic stability and bioavailability. nih.gov Modifications of the tetrazole ring itself or its replacement with other bioisosteric groups can lead to analogues with altered properties.

The tetrazole ring can undergo reactions such as oxidation or reduction, although these may lead to a loss of the desired bioisosteric properties. A more common strategy is the bioisosteric replacement of the tetrazole ring with other acidic functional groups or different heterocyclic rings. For instance, in a study on dual MCL-1/BCL-xL inhibitors, a tetrazole was used as a bioisosteric replacement for a carboxylic acid, resulting in compounds with comparable or better binding affinities. rsc.orgrsc.org

In another study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)amide scaffold led to a significant enhancement of anti-leukemic activity. nih.govbohrium.com This suggests that the choice of the heterocyclic ring can have a profound impact on the biological activity of the molecule.

The table below provides examples of tetrazole ring modifications and bioisosteric replacements from related research.

Modification StrategyExample of Replacement/ModificationPotential ImpactReference
Bioisosteric ReplacementAcylsulfonamideComparable or better binding affinities to target proteins rsc.orgrsc.org
Bioisosteric Replacement1H-1,2,3-triazoleAltered biological activity profile nih.govbohrium.com
Bioisosteric ReplacementCarboxylic acidAltered metabolic stability and bioavailability nih.gov

Structure Activity Relationship Sar Studies and Rational Design of N Benzyl 4 2h Tetrazol 5 Yl Benzamide Derivatives

Positional and Substituent Effects on the N-benzyl Moiety on Biological Activity

The N-benzyl group is a critical component of the N-benzyl-4-(2H-tetrazol-5-yl)benzamide scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. Research has shown that both the position and the electronic nature of substituents on the benzyl (B1604629) ring can dramatically alter the potency and selectivity of these compounds.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share the N-benzyl feature, the introduction of substituents on the benzyl ring led to significant variations in their inhibitory potency against the USP1/UAF1 deubiquitinase. nih.gov Similarly, studies on N-benzyl phenethylamines as 5-HT2A/2C agonists revealed that N-benzyl substitution significantly increased binding affinity. nih.gov Specifically, N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity at the 5-HT2A receptor. nih.gov

In the context of anti-inflammatory and anticancer activities, the substitution on the N-benzyl ring has been shown to be a key determinant of efficacy. For example, in a study of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the presence of fluorine atoms on the benzyl ring was found to be a significant structural moiety influencing the inhibitory activity against soybean lipoxygenase (LOX). mdpi.com The most potent nitrone in this series possessed two fluorine atoms. mdpi.com

The following table summarizes the effects of various substituents on the N-benzyl moiety on the biological activity of related benzamide (B126) derivatives.

Compound Series Substituent on N-benzyl ring Position Effect on Biological Activity Reference
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide DerivativesFluoroparaHighest inhibitory activity against MAO-A. nih.gov
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide DerivativesMethoxy (B1213986)metaMost potent BChE inhibition. nih.gov
N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides2,4-difluorophenyl-Most potent LOX inhibitor. mdpi.com
N-Benzyl Phenethylamines2-hydroxybenzylorthoHighest activity at 5-HT2A receptor. nih.gov

Conformational Analysis and Flexibility of the Benzamide Linker

In a study of benzodioxane-benzamides as FtsZ inhibitors, the linker between the two main moieties was a key focus. nih.gov The introduction of a substituent on the ethylenic linker, which is analogous to the benzamide linker in terms of providing conformational flexibility, was found to influence antimicrobial activity. nih.gov This highlights that even subtle changes to the linker can impact the molecule's ability to fit into a binding site.

Influence of Tetrazole Ring Substitution and Tautomerism on Efficacy and Selectivity

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. nih.gov In the this compound scaffold, the tetrazole ring is a critical pharmacophoric element, and its modification can significantly impact efficacy and selectivity.

A study involving the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in (5-benzylthiazol-2-yl)benzamides demonstrated a significant enhancement in anticancer activity. nih.gov This underscores the importance of the tetrazole moiety in mediating the biological effects of these compounds. Specifically, the N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide derivative showed potent inhibition of leukemia and melanoma cells. nih.gov

Furthermore, the tetrazole ring can exist in different tautomeric forms (1H and 2H), and the position of the proton can influence the molecule's electronic distribution and hydrogen bonding capabilities. This, in turn, can affect its binding affinity to a target receptor. The specific tautomer that is active at the receptor is often a subject of detailed medicinal chemistry investigations. Substitution on the tetrazole ring itself can also modulate activity by altering its electronic properties and steric profile.

The following table illustrates the impact of the tetrazole ring on the activity of related compounds.

Compound Modification Resulting Compound Observed Effect Reference
Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazoleN-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamideSignificantly enhanced anti-leukemic potency. nih.gov
Introduction of a tetrazole moiety to a biphenyl (B1667301) scaffold2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivativesResulted in a new class of angiotensin-II receptor antagonists. nih.gov

Identification of Key Pharmacophoric Features within the this compound Scaffold

The biological activity of this compound derivatives arises from the specific arrangement of key pharmacophoric features that interact with the target receptor. Analysis of SAR data has allowed for the identification of these crucial elements within the scaffold.

The primary pharmacophoric features include:

The N-benzyl group: This lipophilic group often occupies a hydrophobic pocket in the receptor. Substituents on the benzyl ring can fine-tune these hydrophobic interactions and introduce additional hydrogen bonding or steric effects.

The benzamide core: The amide linkage provides a rigid planar unit with hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are often essential for anchoring the molecule to the receptor.

The 4-(2H-tetrazol-5-yl)phenyl moiety: The tetrazole ring, as an acidic group, can participate in ionic interactions or hydrogen bonding with basic residues in the receptor's active site. The phenyl ring serves as a scaffold to correctly position the tetrazole.

In a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, the N-benzyl and phenyl-pyrimidine components were identified as key for interacting with the USP1/UAF1 protein. nih.gov Similarly, for 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino partial structure and the diaryl ether partial structure were crucial for activity. researchgate.net

Strategies for Lead Optimization and Analog Design Based on SAR Data

The SAR data gathered for this compound and related scaffolds provide a roadmap for lead optimization and the design of new, more potent and selective analogs. Key strategies include:

Systematic modification of the N-benzyl ring: Based on the observed effects of substituents, new analogs can be designed with various electron-donating and electron-withdrawing groups at different positions on the benzyl ring to optimize interactions with the target.

Conformational constraint of the benzamide linker: Introducing rigidity into the linker, for example, by incorporating it into a ring system, can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity.

Bioisosteric replacement and modification of the tetrazole ring: Exploring different acidic bioisosteres for the tetrazole ring or modifying the substitution pattern on the tetrazole can lead to improved pharmacokinetic properties and target engagement. For example, in the development of Keap1-Nrf2 protein-protein interaction inhibitors, analogs including a tetrazole were synthesized to improve properties. nih.gov

Scaffold hopping: Utilizing the identified pharmacophoric features to design new scaffolds that maintain the key interactions with the target but possess different core structures can lead to compounds with improved drug-like properties.

The design of 3-(benzo[d] nih.govnih.govdioxol-5-yl)-N-benzylpropanamides as synergists against fluconazole-resistant Candida albicans was based on previous SAR studies, demonstrating the power of this approach. By understanding the structure-activity relationships, medicinal chemists can rationally design the next generation of therapeutics based on the this compound scaffold.

Preclinical Biological Activities and Mechanistic Investigations of N Benzyl 4 2h Tetrazol 5 Yl Benzamide

In Vitro Pharmacological Profiling of Structurally Related Compounds

In vitro studies of compounds structurally similar to N-benzyl-4-(2H-tetrazol-5-yl)benzamide have identified several potential molecular targets and pathways. These analogs have been investigated for their ability to bind to G protein-coupled receptors (GPCRs), inhibit key enzymes, and modulate cellular responses.

Research into tetrazole-containing analogs has led to the identification of specific receptor targets, primarily within the GPCR and purinergic receptor families.

G Protein-Coupled Receptor 35 (GPR35): A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent agonists for GPR35, an orphan receptor implicated in pain, inflammation, and metabolic diseases. nih.govnih.gov The introduction of the tetrazole group was found to significantly enhance the agonistic activity at this receptor. nih.govnih.gov

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel involved in inflammation and neuropathic pain, has been identified as a target for tetrazole-containing compounds. A series of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives were developed as potent P2X7 antagonists. nih.govresearchgate.net Similarly, 1-benzyl-5-aryltetrazoles were also discovered to be novel antagonists of the P2X7 receptor. nih.gov

The N-benzylbenzamide scaffold, without the tetrazole, has been extensively studied for its enzyme inhibitory activity, particularly against soluble epoxide hydrolase (sEH).

Soluble Epoxide Hydrolase (sEH) Inhibition: N-benzylbenzamide derivatives have been designed as dual inhibitors of sEH and modulators of the peroxisome proliferator-activated receptor γ (PPARγ). acs.orgnih.gov Inhibition of sEH, an enzyme involved in the metabolism of anti-inflammatory fatty acids, is a therapeutic strategy for managing hypertension and inflammation. A representative compound from these studies, a submicromolar modulator designated 14c , demonstrated an IC₅₀ of 0.3 µM for sEH. acs.orgnih.gov Another study identified N-benzyl-linoleamide, a related N-benzyl amide from the Maca plant, as a potent sEH inhibitor with IC₅₀ values in the nanomolar range. nih.gov

The following table summarizes the inhibitory and activation constants for representative analog compounds.

Compound ClassTargetAssay TypeParameterValue (µM)Reference
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide DerivativesGPR35DMR AssayEC₅₀0.041 - 0.059 nih.govnih.gov
N-Benzylbenzamide DerivativessEHEnzyme InhibitionIC₅₀0.3 acs.orgnih.gov
N-Benzylbenzamide DerivativesPPARγReceptor ActivationEC₅₀0.3 acs.orgnih.gov
N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine DerivativesP2X7Inhibition of Ca²⁺ FluxpIC₅₀>7.8 nih.govresearchgate.net

EC₅₀ (Half-maximal effective concentration), IC₅₀ (Half-maximal inhibitory concentration), pIC₅₀ (negative log of IC₅₀)

The activity of these related compounds has been confirmed in various cell-based functional assays that measure downstream biological effects.

GPR35 Agonism: The agonistic activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives at GPR35 was characterized using a label-free dynamic mass redistribution (DMR) assay in HT-29 cells, which endogenously express the receptor. nih.govnih.gov The compounds elicited dose-dependent DMR signals, confirming their functional activation of the receptor. nih.gov

P2X7 Antagonism: For P2X7 antagonists, functional activity was assessed by their ability to inhibit calcium flux in recombinant cell lines and to block the release of the pro-inflammatory cytokine IL-1β in human THP-1 monocytic cells. nih.gov

PPARγ Pathway Modulation: The activation of the PPARγ pathway by N-benzylbenzamide derivatives was demonstrated in cell viability and gene expression assays. acs.org In HepG2 liver cancer cells, a lead compound did not impair cell viability at concentrations up to 30 µM. acs.org Furthermore, treatment of liver cells led to the upregulation of PPARγ target genes such as CD36. acs.org

Selectivity is a critical aspect of drug development. Studies on N-benzylbenzamide analogs have shown that structural modifications can tune the potency and selectivity for different biological targets.

For the dual sEH/PPARγ modulators, structure-activity relationship (SAR) studies were performed to optimize potency on both targets simultaneously. acs.org It was noted that certain substitutions on the benzyl (B1604629) ring led to a loss of selectivity for the PPARγ subtype over other PPAR subtypes. acs.org

In the development of P2X7 antagonists, N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives with ortho-substitutions on the benzyl group showed the greatest potency. nih.gov These analogs displayed approximately 2.5-fold greater potency at human P2X7 receptors compared to rat P2X7 receptors. nih.gov

In Vivo Efficacy and Mechanism Studies of Structurally Related Compounds in Animal Models

Select lead candidates from the series of related compounds have been advanced to in vivo studies to evaluate their efficacy in disease-specific animal models.

Metabolic Syndrome Models: A dual sEH/PPARγ modulating N-benzylbenzamide was evaluated in a mouse model of metabolic syndrome. acs.orgnih.gov After two weeks of treatment, quantitative PCR analysis of liver tissue showed upregulation of PPARγ and its target genes, confirming in vivo target engagement. acs.org These findings qualify the compound as a useful pharmacological tool for investigation in long-term animal models of diabetes and metabolic syndrome. acs.orgnih.gov

Neuropathic and Inflammatory Pain Models: A P2X7 antagonist from the 1-benzyl-5-aryltetrazole series was tested in a mouse model of neuropathic pain (chronic constriction injury). nih.gov The compound produced a significant reversal of mechanical allodynia at doses that did not impair motor coordination. nih.gov In a separate study, N-benzyl-linoleamide, an sEH inhibitor, was shown to be orally bioavailable and effective at reducing lipopolysaccharide-induced inflammatory pain in rats. nih.gov

Pharmacodynamic Markers and Biomarker Discovery in Preclinical Settings

Should this compound engage similar targets, a potential biomarker panel could include the following:

Potential TargetPotential BiomarkerMethod of Detection
Soluble Epoxide Hydrolase (sEH)Plasma EET/DHET ratioLC-MS/MS
Peroxisome Proliferator-Activated Receptor γ (PPARγ)mRNA levels of CD36, PGC-1α, LXRαqPCR of liver tissue

It is important to note that these are extrapolations from related compounds, and dedicated biomarker discovery studies for this compound would be necessary to confirm these or identify novel markers.

Assessment of In Vivo Target Engagement and Pathway Modulation

Specific data on the in vivo target engagement and pathway modulation of this compound have not been publicly reported. Drawing parallels from related N-benzylbenzamide analogs, in vivo target engagement can be assessed by measuring the modulation of the intended molecular target's activity or expression in animal models. For example, in a study of dual sEH/PPARγ modulators, target engagement was confirmed by observing a twofold increase in the plasma EET/DHET ratio and a twofold increase in the expression of the PPARγ target gene CD36 in mouse liver tissue after administration of a related compound. acs.org

Furthermore, research on other N-benzylbenzamide derivatives has shown engagement with different targets. For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to modulate the mTORC1 pathway and affect autophagy in cellular models. nih.gov Another class, N-benzyl-4-((heteroaryl)methyl)benzamides, directly inhibited the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov These examples highlight the diverse potential mechanisms within the N-benzylbenzamide scaffold, underscoring the need for specific studies on this compound to determine its precise in vivo effects.

Exploratory Studies on this compound Biodistribution in Animal Models

There is currently no publicly available information regarding the biodistribution of this compound in animal models. Such studies are crucial in preclinical development to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Typically, these studies would involve administering a labeled version of the compound to animals and subsequently measuring its concentration in various tissues and fluids over time.

Elucidation of Underlying Molecular Mechanisms of Action of this compound

The precise molecular mechanism of action for this compound remains to be fully elucidated in published literature. The compound belongs to the class of tetrazole derivatives, which are recognized for a wide array of biological activities, potentially including antimicrobial, anti-inflammatory, and anticancer effects. evitachem.com The mechanism is generally believed to involve the interaction of the compound with molecular targets like enzymes and receptors, leading to the disruption of cellular pathways. evitachem.com

Gene Expression and Proteomic Analysis in Response to Compound Treatment

No specific gene expression or proteomic analysis data for cells or tissues treated with this compound are available in the current body of scientific literature. Such studies would be instrumental in identifying the cellular pathways affected by the compound. For comparison, a study on a related N-benzylbenzamide, which acts as a PPARγ modulator, involved quantitative PCR analysis of mouse livers. This analysis revealed the upregulation of PPARα and PPARγ, as well as the PPARγ target genes sEH, CD36, PGC-1α, and LXRα. acs.org This type of approach would be necessary to map the molecular effects of this compound.

Intracellular Signaling Pathway Modulation and Crosstalk

There is a lack of published research on the specific intracellular signaling pathways modulated by this compound. However, the broader class of N-benzylbenzamides has been shown to interact with significant signaling pathways. For example, certain N-benzylbenzamide derivatives that modulate sEH and PPARγ can influence pathways related to glucose metabolism and inflammation. acs.org Another group of related compounds, the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been demonstrated to reduce mTORC1 activity and modulate autophagy, a key cellular homeostasis process. nih.gov These findings suggest that the N-benzylbenzamide scaffold can be adapted to interact with various signaling cascades.

Detailed Characterization of Macromolecular Interactions

Specific details regarding the macromolecular interactions of this compound are not available in the public record. It is known that the tetrazole ring can act as a bioisostere for a carboxylic acid group, which may influence its binding to biological macromolecules. The mechanism of action for compounds in this class can involve the inhibition of specific enzymes by binding to their active sites. evitachem.com For instance, related N-benzyl-4-((heteroaryl)methyl)benzamides have been co-crystallized with their target, InhA, revealing the specific molecular interactions responsible for their inhibitory activity. nih.gov Similar detailed structural biology studies would be required to characterize the binding of this compound to its putative target(s).

Computational and Theoretical Studies on N Benzyl 4 2h Tetrazol 5 Yl Benzamide

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzyl-4-(2H-tetrazol-5-yl)benzamide, docking studies are instrumental in understanding its potential as an enzyme inhibitor or receptor modulator.

While specific docking studies on this compound are not extensively detailed in publicly available literature, the principles of its interaction can be inferred from studies on analogous structures. For instance, N-benzylbenzamide scaffolds have been identified as fitting into the binding sites of enzymes like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) acs.org. The N-benzyl group and the benzamide (B126) core are crucial pharmacophoric elements that can establish multiple interactions within a receptor's binding pocket.

The tetrazole ring, a well-known bioisostere for a carboxylic acid group, is expected to play a significant role in binding. It can participate in hydrogen bonding and electrostatic interactions, mimicking the binding of endogenous ligands nih.gov. The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), would quantify the strength of the interaction between this compound and its target protein. Lower binding energy values typically indicate a more stable and potent ligand-receptor complex.

Through molecular docking simulations, key amino acid residues and structural motifs within a biological target that interact with this compound can be identified. The benzyl (B1604629) group is likely to form hydrophobic interactions with nonpolar residues, while the amide linkage can act as both a hydrogen bond donor and acceptor. The tetrazole moiety is particularly important for forming strong hydrogen bonds with polar or charged residues in the active site nih.gov.

In studies of similar N-substituted benzylamides targeting HIV-1 reverse transcriptase, specific halo and methoxy (B1213986) substitutions on the benzyl ring were found to significantly influence binding and activity, highlighting the importance of the substitution pattern in dictating interactions with key residues nih.gov. For this compound, the interactions would be specific to its target, but the fundamental types of interactions (hydrogen bonds, hydrophobic interactions, and π-π stacking from the aromatic rings) would be the primary drivers of its binding.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. For this compound, MD simulations would be crucial to validate the binding poses predicted by molecular docking and to assess the stability of the interactions.

In a typical MD simulation study, the docked complex of this compound and its target protein would be subjected to a simulated physiological environment. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be monitored over the simulation trajectory. A stable RMSD for the ligand would indicate that it remains securely bound within the active site. Studies on similar benzamide derivatives have used MD simulations to confirm the stability of the ligand in the binding pocket of enzymes like α-glucosidase and α-amylase nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For analogs of this compound, QSAR studies can predict the activity of novel derivatives and guide the optimization of lead compounds.

A QSAR study would involve compiling a dataset of this compound analogs with their experimentally determined biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog. Statistical methods would then be used to build a model that correlates these descriptors with activity. For example, 2D- and 3D-QSAR studies on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors have successfully identified key structural features that govern their inhibitory activity nih.gov. Similarly, QSAR analysis of N-substituted benzimidazole (B57391) carboxamides has provided insights into their antioxidant potential nih.gov.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico prediction of ADMET properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. For this compound, these predictions help to identify potential liabilities that could lead to failure in later stages of development.

Various computational models and software can be used to predict the ADMET profile of this compound. These predictions are based on its structural features. Studies on similar heterocyclic compounds have used in silico tools to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for toxicity nih.govjonuns.com. The tetrazole group is known to act as a bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability nih.gov.

Below is a hypothetical interactive data table illustrating the kind of ADMET properties that would be predicted for this compound.

PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral absorption.
Caco-2 PermeabilityModerate to HighLikely to be well-absorbed across the intestinal wall.
Distribution
Plasma Protein BindingHighMay have a longer duration of action, but lower free drug concentration.
Blood-Brain Barrier (BBB) PenetrationLowLess likely to cause central nervous system side effects.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions with substrates of this enzyme.
CYP450 3A4 InhibitionNon-inhibitorLower risk of drug-drug interactions with substrates of this enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by this transporter in the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow concern for carcinogenicity.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
HepatotoxicityLow riskUnlikely to cause liver damage.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The optimized molecular structure from DFT calculations can be compared with experimental data if available. The distribution of electrostatic potential can reveal the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions. The energies of the HOMO and LUMO and the resulting energy gap are key indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on similar heterocyclic compounds have been used to analyze their electronic properties and support experimental findings nih.gov.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a pivotal computational technique in modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of this compound and related compounds, pharmacophore models serve as powerful tools for both the rational design of novel molecules (de novo design) and the high-throughput filtering of large compound libraries (virtual screening).

The development of a pharmacophore model for this compound would be based on its structural characteristics and its analogy to other known biologically active agents, such as angiotensin II receptor blockers (ARBs). wikipedia.orgmdpi.com The tetrazole ring, in particular, is a well-established bioisostere for the carboxylic acid group, a feature commonly found in many receptor antagonists. hilarispublisher.comnih.govhilarispublisher.com

A hypothetical pharmacophore model for this compound class would likely comprise several key features. researchgate.netnih.gov These features are derived from the spatial arrangement of functional groups within the molecule that are predicted to be crucial for binding to a biological target.

Key Pharmacophore Features:

A detailed analysis of the structure of this compound suggests the following potential pharmacophore features:

Feature IDFeature TypeLocation on MoleculeRole in Binding
HBA1Hydrogen Bond AcceptorNitrogen atoms of the tetrazole ringPotential interaction with hydrogen bond donor groups on the receptor.
HBD1Hydrogen Bond DonorN-H of the benzamide linkagePotential interaction with hydrogen bond acceptor groups on the receptor.
NI1Negative IonizableTetrazole ringMimics a carboxylate group, forming key ionic or hydrogen bond interactions. nih.gov
AR1Aromatic RingBenzyl groupPotential for π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.
AR2Aromatic RingCentral benzamide phenyl ringServes as a scaffold and can engage in aromatic interactions.
HY1Hydrophobic FeatureBenzyl groupOccupies a hydrophobic pocket within the receptor binding site.

This model can then be utilized in two primary strategies for discovering new lead compounds: de novo design and virtual screening.

De Novo Design:

De novo design involves the computational generation of novel molecular structures that fit the defined pharmacophore model. The process starts with a seed fragment or grows a molecule within the spatial constraints of the pharmacophore features. For instance, the existing scaffold of this compound can be systematically modified to explore new chemical space while retaining the essential binding characteristics.

The table below illustrates a hypothetical de novo design strategy, suggesting alternative fragments that could be substituted at different positions of the parent molecule to generate a library of novel compounds.

Molecular RegionOriginal FragmentSuggested Alternative FragmentsRationale
Acidic Mimic2H-Tetrazol-5-ylCarboxylic acid, Thiazole, other acidic heterocyclesTo explore alternative interactions with the receptor's binding site for acidic groups. hilarispublisher.com
Central Scaffold1,4-disubstituted benzeneBiphenyl (B1667301), Naphthalene, Heterocyclic rings (e.g., pyridine, thiophene)To alter the orientation and spacing of the key interacting groups.
Amide Linker-CO-NH-Reverse amide, Ester, Alkene, SulfonamideTo investigate different linker geometries and hydrogen bonding patterns.
Hydrophobic TailBenzylSubstituted benzyls (e.g., with fluoro, chloro, methyl groups), Naphthylmethyl, ThienylmethylTo optimize hydrophobic interactions and potentially enhance binding affinity or selectivity.

Virtual Screening:

Virtual screening is a computational method used to search large databases of existing compounds for molecules that match a predefined pharmacophore model. tandfonline.comnih.govnih.gov The pharmacophore model for this compound can be used as a 3D query to rapidly screen millions of compounds.

The process involves:

Database Preparation: A large database of commercially or synthetically available compounds is converted into 3D structures.

Pharmacophore Filtering: The database is searched for molecules that contain the defined pharmacophore features (HBA, HBD, NI, AR, HY) with the correct spatial arrangement.

Hit Identification: Compounds that successfully match the pharmacophore model are identified as "hits."

Further Analysis: These hits can then be subjected to more rigorous computational analyses, such as molecular docking, to predict their binding mode and affinity to the target receptor before being selected for experimental testing. mdpi.com

Both de novo design and virtual screening, guided by a robust pharmacophore model, represent powerful, rational approaches to drug discovery. They allow for the focused exploration of chemical space and the efficient identification of promising new compounds with the potential for desired biological activity, building upon the structural framework of molecules like this compound.

Advanced Analytical Methodologies for N Benzyl 4 2h Tetrazol 5 Yl Benzamide in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to separating N-benzyl-4-(2H-tetrazol-5-yl)benzamide from starting materials, impurities, or degradation products, and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purity assessment and assay of this compound. Developing a robust, stability-indicating HPLC method is critical for ensuring that all potential degradation products and process-related impurities can be separated from the main compound. ijpsr.comresearchgate.net

Method Development: A typical stability-indicating method for a compound like this compound would be developed using a systematic approach. chromatographyonline.com The goal is to achieve adequate resolution between the analyte peak and all potential impurities generated during forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light). jchps.comresearchgate.net

An example of a suitable starting point for method development is presented in the table below.

Table 1: Representative RP-HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnC18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile (B52724)
GradientTime (min) | %B: 0|30, 20|80, 25|80, 26|30, 30|30
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Injection Volume10 µL

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. nih.gov Validation demonstrates the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. jchps.com

Table 2: Typical HPLC Validation Parameters and Acceptance Criteria
ParameterTypical Acceptance Criteria
SpecificityPeak purity index > 0.999; baseline resolution between analyte and degradants.
LinearityCorrelation coefficient (r²) > 0.999 over the concentration range.
AccuracyRecovery of 98.0% to 102.0% for the analyte.
Precision (RSD)≤ 2.0% for assay; ≤ 5.0% for impurities.
RobustnessNo significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).

Such validated methods are essential for quality control in research batches and for stability testing. The use of a photodiode array (PDA) detector is advantageous as it allows for peak purity analysis, confirming that the analyte peak is not co-eluting with any impurities. chromatographyonline.com

Gas Chromatography (GC) Applications for Specific Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and potential for thermal degradation, a common issue for complex amides. nih.gov Therefore, GC analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable form. nih.gov Silylation is a common and effective derivatization strategy for compounds containing active hydrogens, such as those in the amide and tetrazole N-H groups. sigmaaldrich.com

Derivatization: The active hydrogens on the amide and tetrazole nitrogens can be replaced with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. ijpsr.comsigmaaldrich.com The reaction typically involves heating the sample with the derivatizing agent in a suitable solvent. sigmaaldrich.com

GC-MS Analysis: The resulting silylated derivative can be analyzed by GC coupled with a mass spectrometer (GC-MS). This allows for both separation and structural confirmation of the derivative.

Table 3: Hypothetical GC-MS Parameters for a Silylated Derivative
ParameterCondition
Derivatization ReagentBSTFA with 1% TMCS catalyst
Reaction Conditions70 °C for 60 minutes
GC ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Carrier GasHelium at 1.0 mL/min
Oven ProgramInitial 150°C (2 min), ramp 15°C/min to 300°C (hold 10 min)
Ionization ModeElectron Ionization (EI) at 70 eV

This approach is particularly useful for identifying specific impurities that are amenable to derivatization, or for specialized research applications where GC provides superior resolution for certain analytes compared to HPLC.

Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are indispensable for the complete structural elucidation of this compound, resolving ambiguities that cannot be addressed by basic 1D NMR or IR alone.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

While 1D ¹H and ¹³C NMR are standard for initial characterization, 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple aromatic rings and a complex heterocyclic system. Key experiments include COSY, HSQC, and HMBC. researchgate.net

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, allowing for the mapping of proton networks within the benzyl (B1604629) and benzamide (B126) aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting the distinct structural fragments. For instance, an HMBC correlation from the benzylic CH₂ protons to the amide carbonyl carbon would confirm the N-benzyl linkage. Similarly, correlations from the benzamide ring protons to the tetrazole ring carbon would establish the connection between these two moieties.

A critical application of advanced NMR is in determining the predominant tautomeric form of the tetrazole ring. The 5-substituted tetrazole can exist as either an N1-H or N2-H tautomer. researchgate.netnih.gov These tautomers can be distinguished by observing long-range HMBC correlations between protons on the benzamide ring and the different nitrogen atoms of the tetrazole ring using a ¹H-¹⁵N HMBC experiment, or by comparing the ¹³C chemical shift of the tetrazole carbon to known values for N1 and N2 substituted tetrazoles. nih.gov The position of this tautomeric equilibrium can be influenced by factors such as the solvent used. nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification in Research

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements for molecular formula confirmation and detailed structural information through fragmentation analysis. ijpras.com

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation pathways can be predicted based on its constituent parts:

Tetrazole Ring Fragmentation: A characteristic loss of a neutral nitrogen molecule (N₂, 28 Da) is a common fragmentation pathway for tetrazoles. nih.govresearchgate.net Another possible fragmentation is the loss of hydrazoic acid (HN₃, 43 Da). researchgate.net

Amide Bond Cleavage: Cleavage of the amide bond can occur, but more common is the fragmentation of the benzyl group.

Benzyl Group Cleavage: A major fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺, m/z 91). miamioh.edunih.gov

Table 4: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound (C₁₅H₁₃N₅O, Exact Mass: 279.11)
Predicted m/zProposed Fragment IdentityFragmentation Pathway
251.11[M+H - N₂]⁺Loss of nitrogen from tetrazole ring
188.08[M+H - C₇H₇]⁺Loss of benzyl radical (less common)
147.05[C₈H₅N₄O]⁺Benzoyl-tetrazole cation after loss of benzylamine
105.03[C₇H₅O]⁺Benzoyl cation
91.05[C₇H₇]⁺Tropylium cation (from benzyl group)

Metabolite Identification: In drug discovery research, understanding a compound's metabolic fate is crucial. In vitro studies using liver microsomes can simulate phase I and phase II metabolism. nih.govfrontiersin.org LC-HRMS is the primary tool for these studies. nih.govnih.gov For this compound, likely metabolic transformations include:

Oxidation: Hydroxylation of the aromatic rings (benzyl or benzamide) or the benzylic carbon.

N-Debenzylation: Cleavage of the benzyl group to yield 4-(2H-tetrazol-5-yl)benzamide. nih.govtandfonline.comnih.gov

Conjugation: Phase II reactions, such as glucuronidation of hydroxylated metabolites.

Metabolites are identified by searching the LC-MS data for predicted mass shifts from the parent drug and confirmed by analyzing their unique MS/MS fragmentation patterns. ijpras.comyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of a molecule, serving as a molecular fingerprint. juniperpublishers.com

Functional Group Identification: The IR spectrum provides clear evidence for key functional groups.

N-H Stretching: A band around 3300 cm⁻¹ corresponds to the N-H stretch of the amide and the tetrazole ring.

C=O Stretching: A strong absorption band typically between 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.

Aromatic C-H Stretching: Signals observed above 3000 cm⁻¹.

Tetrazole Ring Vibrations: The tetrazole ring exhibits a series of characteristic stretching and bending vibrations in the 1000-1500 cm⁻¹ region. researchgate.netpnrjournal.com

Vibrational Analysis with DFT: For a detailed and unambiguous assignment of the observed IR and Raman bands, experimental spectra are often compared with theoretical spectra calculated using Density Functional Theory (DFT). esisresearch.orgresearchgate.netmdpi.com By modeling the molecule's geometry and calculating its harmonic vibrational frequencies, each experimental peak can be assigned to specific molecular motions (stretching, bending, wagging). nih.gov This approach is particularly useful for interpreting the complex fingerprint region (below 1500 cm⁻¹) where many skeletal and ring vibrations overlap. Comparing the calculated spectra of the N1 and N2 tautomers can also provide additional evidence to support the tautomer assignment made by NMR. miamioh.edu Raman spectroscopy is especially useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum, thus providing a more complete vibrational profile. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for obtaining this information, providing unambiguous proof of structure and stereochemistry.

For a novel compound like this compound, single-crystal X-ray diffraction analysis would be the primary technique used. This process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise coordinates of each atom can be determined.

While specific crystallographic data for this compound is not widely published in the public domain, a hypothetical data table based on typical results for similar organic molecules is presented below to illustrate the expected outcomes of such an analysis.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal System MonoclinicThe crystal lattice system describing the symmetry of the unit cell.
Space Group P2₁/cThe specific symmetry group of the crystal.
Unit Cell Dimensions a = 10.5 Å, b = 15.2 Å, c = 9.8 ÅThe lengths of the unit cell axes.
α = 90°, β = 105.4°, γ = 90°The angles between the unit cell axes.
Volume 1510 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density 1.45 g/cm³The theoretical density of the crystal.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This data provides a foundational understanding of the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the tetrazole and amide moieties, which are crucial for predicting the material's behavior.

Bioanalytical Method Development for this compound in Biological Matrices (Preclinical)

The evaluation of a compound's pharmacokinetic profile is a cornerstone of preclinical research. uu.nlresearchgate.net To achieve this, robust and sensitive bioanalytical methods are required to accurately quantify the compound and its potential metabolites in biological fluids and tissues. researchgate.netdiva-portal.org The development of such methods is a critical step before preclinical pharmacokinetic studies can be conducted. researchgate.net

Sample Preparation Techniques for Biological Samples

The complexity of biological matrices, such as plasma, serum, and tissue homogenates, necessitates an effective sample preparation strategy to remove interfering substances and isolate the analyte of interest. The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the sensitivity requirements of the analytical instrument.

Commonly employed techniques include:

Protein Precipitation (PPT): This is often the simplest and fastest method. It involves adding an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected into the analytical system or further processed.

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquid phases. An organic solvent is added to the aqueous biological sample, and after mixing and separation, the analyte-rich organic layer is collected, evaporated, and reconstituted in a suitable solvent for analysis. This technique offers a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): SPE provides the cleanest samples and allows for analyte concentration. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the properties of this compound.

Table 2: Comparison of Sample Preparation Techniques for Preclinical Analysis

TechniqueAdvantagesDisadvantages
Protein Precipitation Fast, simple, inexpensive.Less clean extract, potential for matrix effects.
Liquid-Liquid Extraction Cleaner extracts than PPT, good recovery.More labor-intensive, requires solvent evaporation and reconstitution.
Solid-Phase Extraction Cleanest extracts, high recovery and concentration factor.More expensive, requires method development.

Quantification of Compound and Metabolites in Preclinical Models

Following sample preparation, quantification is typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This LC-MS/MS methodology offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the parent compound and its metabolites in complex biological samples. uu.nl

The development of a quantitative LC-MS/MS method for this compound would involve:

Selection of an appropriate internal standard (IS): An ideal IS would be a stable isotope-labeled version of the analyte.

Optimization of chromatographic conditions: This includes selecting the analytical column, mobile phase composition, and gradient to achieve good separation from endogenous matrix components and metabolites.

Tuning of mass spectrometer parameters: The instrument is optimized for the specific mass-to-charge (m/z) transitions of the parent compound and its metabolites to ensure maximum sensitivity and specificity. This is typically done in multiple reaction monitoring (MRM) mode.

Table 3: Hypothetical LC-MS/MS Parameters for the Quantification of this compound

ParameterSetting
Chromatographic Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Parent) Precursor Ion (m/z) → Product Ion (m/z)
MRM Transition (Metabolite) Precursor Ion (m/z) → Product Ion (m/z)
Internal Standard Stable isotope-labeled this compound

This validated method would then be applied to preclinical pharmacokinetic studies to determine key parameters such as clearance, volume of distribution, and half-life, providing essential data for the continued development of this compound.

Future Research Directions and Therapeutic Implications of N Benzyl 4 2h Tetrazol 5 Yl Benzamide

Emerging Therapeutic Areas for N-benzyl-4-(2H-tetrazol-5-yl)benzamide-based Research

While specific preclinical studies on this compound are not extensively documented in public literature, the therapeutic potential of the N-benzylbenzamide scaffold has been explored across several disease areas. The structural features of this compound, particularly the benzamide (B126) core, the benzyl (B1604629) group, and the tetrazole moiety, suggest that it could be investigated in similar contexts. The tetrazole group, in particular, is a common feature in medicinal chemistry, often acting as a bioisostere for a carboxylic acid group, which can influence a compound's potency and pharmacokinetic properties. nih.gov

Research into analogous compounds provides a roadmap for future investigation into this compound. These emerging areas are based on the demonstrated biological activities of structurally related molecules in various preclinical models.

Table 1: Potential Therapeutic Areas for N-benzylbenzamide Scaffolds in Preclinical Research

Therapeutic AreaSpecific Disease Models/TargetsFindings for Analogous CompoundsCitations
Metabolic Diseases Metabolic Syndrome, Type 2 Diabetes, HypertensionN-benzylbenzamide derivatives have been designed as dual inhibitors of soluble epoxide hydrolase (sEH) and modulators of peroxisome proliferator-activated receptor γ (PPARγ), which can improve diabetic conditions and hypertension. acs.orgresearchgate.net acs.org, researchgate.net
Neurodegenerative Diseases Alzheimer's DiseaseDerivatives of N-benzyl benzamide have shown potent and selective inhibition of butyrylcholinesterase (BChE), demonstrating therapeutic effects against cognitive impairment in preclinical models of Alzheimer's disease. nih.gov nih.gov
Oncology Pancreatic CancerN-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a related scaffold, exhibited submicromolar antiproliferative activity and were found to modulate autophagy, suggesting a potential anticancer mechanism. nih.gov nih.gov
Infectious Diseases TuberculosisA class of N-benzyl-4-((heteroaryl)methyl)benzamides acts as direct inhibitors of InhA, an essential enzyme in M. tuberculosis, offering a pathway to overcome drug resistance associated with isoniazid. nih.gov nih.gov
Pain and Inflammation Neuropathic Pain, Inflammatory DisordersRelated structures containing tetrazole and benzamide moieties have been identified as potent agonists for G protein-coupled receptor-35 (GPR35), a target for pain and inflammatory diseases. nih.gov Other analogs are potent P2X(7) antagonists, a receptor involved in inflammatory processes. nih.gov nih.gov, nih.gov

These findings collectively suggest that this compound could serve as a valuable chemical scaffold for developing new therapeutic agents in these and other areas, warranting further investigation into its specific biological targets and activities. evitachem.com

Potential for Combination Therapies Involving this compound in Preclinical Models

The complexity of diseases like metabolic syndrome often necessitates treatment with multiple drugs, which can lead to polypharmacy, increasing the risk of drug-drug interactions and reducing patient compliance. acs.org A promising strategy to address this is the development of single molecules that can modulate multiple targets.

The N-benzylbenzamide scaffold is particularly suited for this approach. Research has focused on creating dual-target ligands that simultaneously act on soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ). acs.orgresearchgate.net Preclinical studies in spontaneously hypertensive obese rats demonstrated that a combination therapy using an sEH inhibitor and a PPARγ agonist not only lowered blood pressure and improved metabolic parameters but also produced a positive synergistic effect on attenuating renal injury. acs.org

This precedent strongly supports the investigation of this compound as a candidate for multi-target therapy or as part of a combination regimen in preclinical models. Its core structure could be optimized to engage with multiple disease-relevant targets, potentially offering a more effective and streamlined treatment approach for complex conditions like metabolic syndrome. acs.org

Exploration of Novel Delivery Systems and Formulation Strategies for Research Applications

For any compound to be a viable research tool in long-term animal studies, and eventually a preclinical candidate, its formulation and delivery are critical. A key challenge in the development of N-benzylbenzamide analogs has been the improvement of water solubility to make them suitable for administration in drinking water for long-term studies. acs.org

Future research on this compound should include the exploration of various formulation strategies to enhance its physicochemical properties. Potential approaches include:

Salt Formation: Investigating different salt forms of the compound to improve solubility and stability.

Prodrug Strategies: Designing prodrugs that are converted to the active this compound in vivo, which can improve absorption and distribution.

Advanced Formulations: Utilizing techniques such as nanoparticle encapsulation, liposomal delivery, or amorphous solid dispersions to improve bioavailability and control the release profile.

Structural Modification: As seen in related research, modifying parts of the molecule, such as the substituents on the benzyl ring, can also directly impact properties like aqueous solubility. nih.gov

The synthesis of this compound is typically achieved through a straightforward amide bond formation between 4-(2H-tetrazol-5-yl)benzoic acid and benzylamine, which allows for modifications to be incorporated for formulation development. evitachem.com

Challenges and Opportunities in Advancing this compound as a Preclinical Candidate

The advancement of any new chemical entity from a research compound to a preclinical candidate is fraught with challenges but also presents significant opportunities.

Opportunities:

Chemical Tractability: The N-benzylbenzamide scaffold is chemically tractable, allowing for the relatively facile synthesis of analogs to establish structure-activity relationships (SAR). nih.gov This facilitates the optimization of potency and pharmacokinetic properties.

Diverse Biological Potential: As outlined in section 7.1, the scaffold has shown promise across a wide range of therapeutic areas, including metabolic diseases, neurodegeneration, and oncology. acs.orgnih.govnih.gov This versatility provides a broad field for investigation.

Multi-Target Potential: The structure is amenable to the design of dual-target or multi-target ligands, a significant advantage in treating complex multifactorial diseases. acs.org

Challenges:

Pharmacokinetics and ADME Properties: A primary hurdle is achieving a suitable profile for absorption, distribution, metabolism, and excretion (ADME). For instance, in a series of M4 positive allosteric modulators, achieving consistent CNS penetration was a challenge, and efforts to mitigate high clearance were unsuccessful, preventing further development. nih.gov Similarly, N-benzylbenzamide analogs required optimization to improve their metabolic stability and other pharmacokinetic parameters for in vivo application. acs.orgnih.gov

Target Selectivity: Ensuring that the compound interacts selectively with its intended target(s) is crucial to avoid off-target effects. The broad activity of the benzamide scaffold necessitates rigorous screening.

Solubility and Bioavailability: As mentioned previously, poor aqueous solubility can hinder in vivo studies and is a common challenge that needs to be addressed through formulation or structural modification. acs.orgnih.gov

Overcoming these challenges through medicinal chemistry and formulation science will be key to realizing the therapeutic potential of this compound.

Synergistic Research with Other Chemical Scaffolds and this compound Analogs

The future of research with this compound will likely involve synergistic exploration of its analogs and the combination of its core structure with other chemical scaffolds. The existing literature on related compounds provides a clear blueprint for this type of investigation. The goal is to fine-tune the molecule's properties to enhance potency, selectivity, and drug-like characteristics.

Structure-activity relationship (SAR) studies on related scaffolds have shown that small modifications can lead to significant changes in biological activity.

Table 2: Examples of Structural Modifications in Benzamide-based Scaffolds

Scaffold ModificationExample from LiteraturePurpose / OutcomeCitations
Substitution on the Benzyl Ring N-benzylbenzamide sEH/PPARγ modulatorsOrtho-substitution on the benzyl ring with a trifluoromethyl group was important for inhibitory activity on sEH and metabolic stability. acs.org acs.org
Merging with other Heterocycles N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesCombining the N-benzylbenzamide core with a pyrazole (B372694) led to compounds with anticancer activity through autophagy modulation. nih.gov nih.gov
Variation of the Core Linker N-benzyl-4-((heteroaryl)methyl)benzamidesReplacing the direct link with a heteroarylmethyl linker created potent inhibitors of the M. tuberculosis enzyme InhA. nih.gov nih.gov
Combining with Thiazole N-(thiazol-2-yl)-benzamide analogsThis scaffold yielded the first class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators. nih.gov nih.gov
Exploring Isomeric Linkages N-[2-(1H-tetrazol-5-yl)phenyl]benzamideMoving the tetrazole group to the other phenyl ring created potent agonists of GPR35. nih.gov nih.gov

This modular approach, where different structural units of this compound can be systematically replaced or modified, is a powerful strategy in modern drug discovery. d-nb.infonih.gov By creating and testing new analogs, researchers can explore new biological activities and optimize the compound toward a potential preclinical candidate.

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